molecular formula C21H17N5O B2497910 N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2,2-diphenylacetamide CAS No. 1448131-68-7

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2,2-diphenylacetamide

Cat. No.: B2497910
CAS No.: 1448131-68-7
M. Wt: 355.401
InChI Key: OBDGYSHNYYPBBE-UHFFFAOYSA-N
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Description

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2,2-diphenylacetamide is a compound that features an imidazole ring, a pyrimidine ring, and a diphenylacetamide moiety. Imidazole and pyrimidine are both heterocyclic compounds, meaning they contain atoms of at least two different elements as members of their rings. These structures are significant in medicinal chemistry due to their presence in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2,2-diphenylacetamide typically involves the formation of the imidazole and pyrimidine rings followed by their coupling with the diphenylacetamide moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole and pyrimidine rings. The final step involves the coupling of these rings with diphenylacetamide using reagents such as coupling agents or catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield imidazole N-oxides, while reduction of the pyrimidine ring would yield reduced pyrimidine derivatives .

Scientific Research Applications

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2,2-diphenylacetamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activity, while the pyrimidine ring can interact with nucleic acids, influencing gene expression. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2,2-diphenylacetamide is unique due to the combination of imidazole and pyrimidine rings with a diphenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(6-imidazol-1-ylpyrimidin-4-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O/c27-21(25-18-13-19(24-14-23-18)26-12-11-22-15-26)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,20H,(H,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDGYSHNYYPBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=NC=N3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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